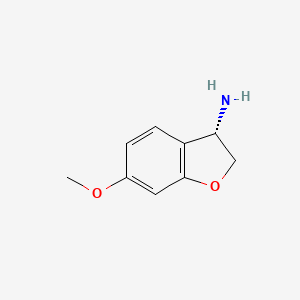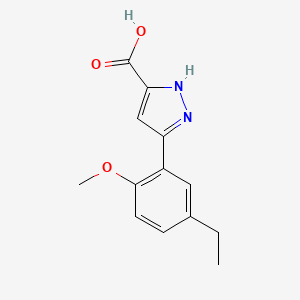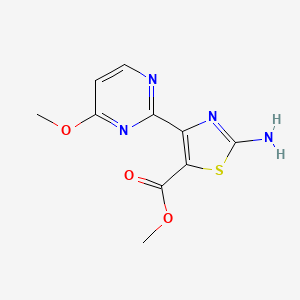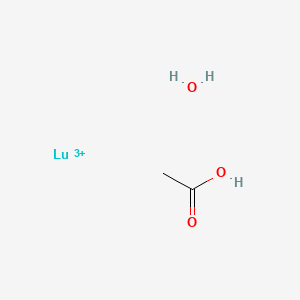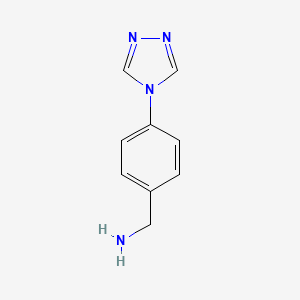
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is an organic compound that features a triazole ring attached to a phenyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with ammonia or an amine source under reductive conditions. One common method is the reduction of the corresponding nitrile or imine intermediate using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes, where the nitrile or imine precursor is hydrogenated in the presence of a metal catalyst such as palladium on carbon. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, alkylated, or oxidized compounds.
Aplicaciones Científicas De Investigación
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of luminescent materials and sensors for detecting various substances.
Mecanismo De Acción
The mechanism by which (4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, forming complexes that exhibit unique properties. These interactions can influence biological pathways, leading to antimicrobial or antitumor effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Phenyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with different substitution patterns on the triazole ring.
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine: A compound with three triazole-phenyl groups attached to an amine center.
Uniqueness
(4-(4H-1,2,4-Triazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form coordination polymers and its potential biological activities make it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C9H10N4 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
[4-(1,2,4-triazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-3-9(4-2-8)13-6-11-12-7-13/h1-4,6-7H,5,10H2 |
Clave InChI |
DEVKNJWBROCLCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)N2C=NN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



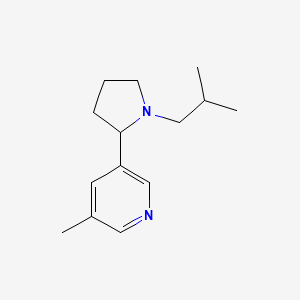
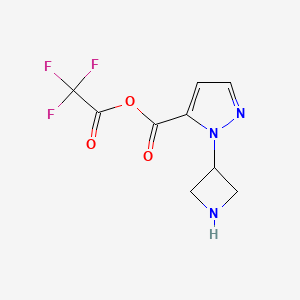
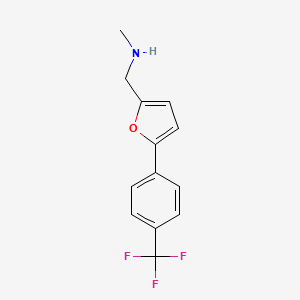

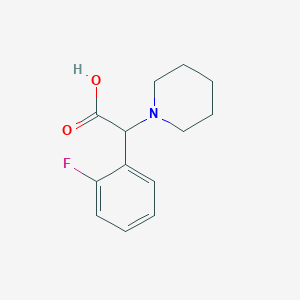
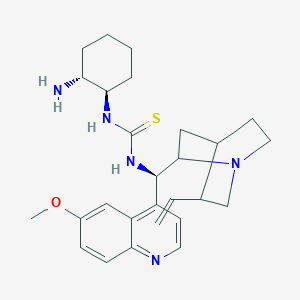
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)
